1,5-Dimethyl-3-ethoxycarbonylpyrazole

Catalog No.
S1896310
CAS No.
5744-51-4
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dimethyl-3-ethoxycarbonylpyrazole

CAS Number

5744-51-4

Product Name

1,5-Dimethyl-3-ethoxycarbonylpyrazole

IUPAC Name

ethyl 1,5-dimethylpyrazole-3-carboxylate

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)10(3)9-7/h5H,4H2,1-3H3

InChI Key

OJPXVXXMBWKEAT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C

The exact mass of the compound ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,5-Dimethyl-3-ethoxycarbonylpyrazole (CAS 5744-51-4) is a specifically substituted heterocyclic compound widely used as a key intermediate in organic synthesis. Its primary procurement driver is its role as a foundational building block for creating complex, high-value active ingredients in the agrochemical and pharmaceutical sectors. The structural arrangement of the N-methyl, C-methyl, and ethyl carboxylate groups on the pyrazole ring is a critical feature, directly enabling the synthesis of specific classes of commercial products, particularly pyrazole carboxamide fungicides.

Substituting this compound with a close structural analog is often unviable in established manufacturing and research processes. The specific 1,5-dimethyl-3-carboxylate substitution pattern is a prerequisite for accessing certain classes of potent succinate dehydrogenase inhibitor (SDHI) fungicides. Using a positional isomer, such as a pyrazole-4-carboxylate, would necessitate a complete redesign of the synthesis pathway to target a different and non-interchangeable class of final products. Likewise, substituting the ethyl ester for the corresponding carboxylic acid fundamentally changes the required downstream reaction conditions, shifting from direct transamidation or hydrolysis pathways to those requiring peptide coupling agents, which impacts process complexity, cost, and waste streams.

Distinct Solid-State Properties for Improved Process Handling vs. Isomeric Acid Precursors

This compound's physical form as a low-melting solid provides distinct processability advantages over closely related isomeric precursors. Its melting point is documented at 42-46 °C, allowing it to be handled as a liquid at moderately elevated temperatures. In contrast, the isomeric precursor 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid has a significantly higher melting point of 172.6–172.9 °C. This difference of over 125 °C is critical for process design, solvent selection, and energy consumption during manufacturing.

Evidence DimensionMelting Point
Target Compound Data42-46 °C
Comparator Or Baseline1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: 172.6–172.9 °C
Quantified Difference>125 °C lower melting point than the isomeric acid
ConditionsStandard atmospheric pressure.

The significantly lower melting point allows for easier handling, enables low-temperature melt processing, and offers a wider range of solvent choices compared to high-melting-point isomers.

Offers a Protected Carboxyl Group for Streamlined Synthesis Compared to the Free Acid

As an ethyl ester, this compound provides the carboxyl functional group in a 'protected' form, which is a key advantage in multi-step synthetic routes. Procuring the ester circumvents the need for direct handling of the free carboxylic acid (e.g., 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid, CAS 5744-59-2) and the associated coupling reagents (like EDC·HCl) often required for amide bond formation. This simplifies the process, reduces the number of reagents, and can prevent undesirable side reactions with other functional groups in a complex substrate.

Evidence DimensionFunctional Group Form & Reactivity
Target Compound DataEthyl Ester: Protected carboxylic acid, suitable for direct transamidation or hydrolysis under controlled conditions.
Comparator Or BaselineCarboxylic Acid (CAS 5744-59-2): Requires activation with coupling reagents for amidation, potentially leading to side reactions.
Quantified DifferenceQualitative: Eliminates the need for a separate carboxyl activation step and associated reagents.
ConditionsStandard amide bond formation and multi-step synthesis protocols.

Procuring the ester form can lead to more efficient, cleaner, and potentially higher-yielding downstream reactions by avoiding the complexities of free acid activation.

Validated Precursor for a Commercially Dominant Class of SDHI Fungicides

The pyrazole-3-carboxylate scaffold, of which this compound is a prime example, is a non-negotiable structural core for a specific and commercially significant group of SDHI fungicides. While pyrazole-4-carboxamides also function as SDHIs, they represent a distinct chemical class. For manufacturing processes targeting fungicides like penthiopyrad, bixafen, or isopyrazam, starting with a pyrazole-3-carboxylate precursor is essential. Attempting to substitute with a pyrazole-4-carboxylate would fail to produce the desired active ingredient.

Evidence DimensionScaffold Suitability for Target Molecule Class
Target Compound DataThe pyrazole-3-carboxylate core is required for synthesizing fungicides such as penthiopyrad and bixafen.
Comparator Or BaselinePyrazole-4-carboxylate core, which is used for a different class of fungicides like boscalid.
Quantified DifferenceQualitative: Leads to structurally and commercially distinct classes of final products.
ConditionsSynthesis of pyrazole carboxamide-based SDHI fungicides.

For any R&D or manufacturing process aimed at producing specific pyrazole-3-carboxamide fungicides, this exact structural scaffold is required, making isomeric alternatives unsuitable.

Core Feedstock for Specific Pyrazole Carboxamide SDHI Fungicides

This compound is the right choice for research, development, or manufacturing programs targeting the synthesis of specific SDHI fungicides where the amide linkage is at the 3-position of the pyrazole ring. Its structure is a validated and essential component for this commercially important agrochemical class.

Workflows Benefiting from a Low-Melting Crystalline Intermediate

Ideal for processes where handling and reaction conditions are simplified by a low-melting-point solid (42-46 °C). It enables processing in a molten state at low temperatures or rapid dissolution in a wide range of organic solvents, which is a significant advantage over high-melting isomers.

Intermediate in Multi-Step Syntheses Requiring a Protected Carboxylic Acid

This ester is the preferred precursor in complex synthetic sequences where a free carboxylic acid could cause unwanted side reactions. Procuring this compound provides a stable, protected carboxyl group, streamlining the synthesis of advanced pharmaceutical or specialty chemical targets.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

168.089877630 Da

Monoisotopic Mass

168.089877630 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5744-51-4

Wikipedia

Ethyl 1,5-dimethylpyrazole-3-carboxylate

Dates

Last modified: 08-16-2023

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